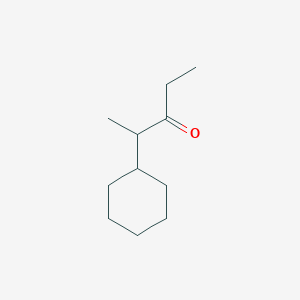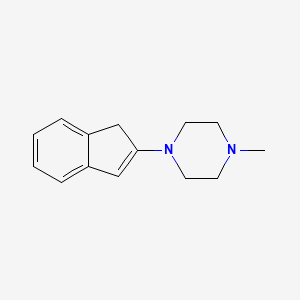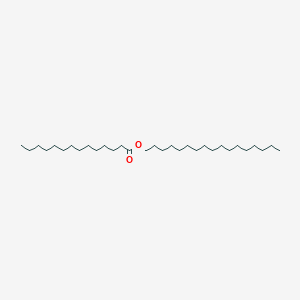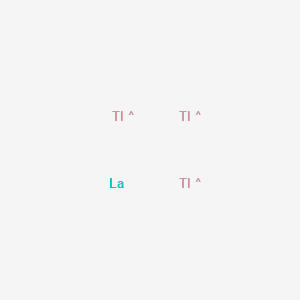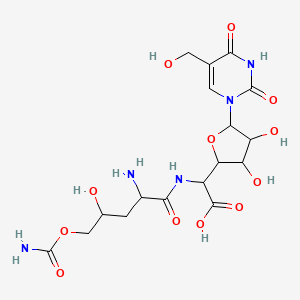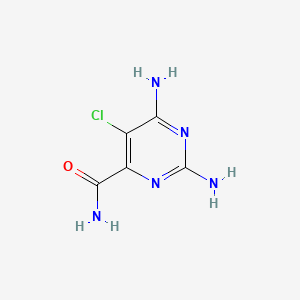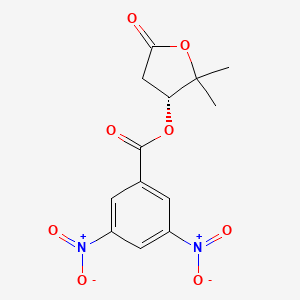
1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s structure includes a piperazine ring, a carboxylic acid group, and a cyclohexyl ester, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure.
Attachment of the Isobutylamino Group: This step involves the reaction of the piperazine derivative with isobutylamine under controlled conditions.
Esterification with Cyclohexanol: The final step involves esterification with cyclohexanol in the presence of an acid catalyst to form the cyclohexyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isobutylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: A simpler derivative with similar chemical properties.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: Another piperazine derivative with different substituents.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(isobutylamino)ethyl)-, cyclohexyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl ester moiety and isobutylamino group differentiate it from other piperazine derivatives, making it a valuable compound for specialized applications.
属性
CAS 编号 |
24269-87-2 |
|---|---|
分子式 |
C17H34ClN3O2 |
分子量 |
347.9 g/mol |
IUPAC 名称 |
cyclohexyl 4-[2-(2-methylpropylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H33N3O2.ClH/c1-15(2)14-18-8-9-19-10-12-20(13-11-19)17(21)22-16-6-4-3-5-7-16;/h15-16,18H,3-14H2,1-2H3;1H |
InChI 键 |
DQQJZKGHUQWXKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCCN1CCN(CC1)C(=O)OC2CCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)
